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molecular formula C19H23NO3 B8413210 3-benzyloxy-N,N-diethyl-4-methoxy-benzamide

3-benzyloxy-N,N-diethyl-4-methoxy-benzamide

Cat. No. B8413210
M. Wt: 313.4 g/mol
InChI Key: UKTLSQVZZNKUTL-UHFFFAOYSA-N
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Patent
US06340684B1

Procedure details

A solution of diethylamine (548 ml, 5.3 moles) in CH2Cl2 (452 ml) was added dropwise to a solution of 3-benzyloxy-4-methoxy-benzoyl chloride (146.66 g, 0.53 moles), obtained as described in example 30, in methylene chloride (640 ml), at 0° C. under nitrogen, at constant temperature. At the end the temperature was left to arise to the room value. After 2 hours the mixture was evaporated, taken up with ethyl acetate and washed with water. The organic phase was dried and concentrated to give a solid which, triturated twice with heptane and once with petrolatum, then dried at 45° C. under vacuum gave 150.62 g of the title compound (yield: 91%).
Quantity
548 mL
Type
reactant
Reaction Step One
Quantity
146.66 g
Type
reactant
Reaction Step One
Quantity
452 mL
Type
solvent
Reaction Step One
Quantity
640 mL
Type
solvent
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[CH2:6]([O:13][C:14]1[CH:15]=[C:16]([CH:20]=[CH:21][C:22]=1[O:23][CH3:24])[C:17](Cl)=[O:18])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C(Cl)Cl>[CH2:6]([O:13][C:14]1[CH:15]=[C:16]([CH:20]=[CH:21][C:22]=1[O:23][CH3:24])[C:17]([N:3]([CH2:4][CH3:5])[CH2:1][CH3:2])=[O:18])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
548 mL
Type
reactant
Smiles
C(C)NCC
Name
Quantity
146.66 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C(=O)Cl)C=CC1OC
Name
Quantity
452 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
640 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
WAIT
Type
WAIT
Details
At the end the temperature was left
CUSTOM
Type
CUSTOM
Details
After 2 hours the mixture was evaporated
Duration
2 h
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a solid which
CUSTOM
Type
CUSTOM
Details
triturated twice with heptane and once with petrolatum
CUSTOM
Type
CUSTOM
Details
dried at 45° C. under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C(=O)N(CC)CC)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 150.62 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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